5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole: is a chemical compound characterized by its unique structure, which includes a chloro group, a dimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine hydrate to yield the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving the chloro group can be achieved using nucleophiles such as ammonia or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, with studies investigating its effects on various biological pathways. Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent. Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
3-Chloro-N-(3,5-dimethoxyphenyl)propanamide
Uniqueness: 5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCAEMKKUEUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26903-90-2 |
Source
|
Record name | 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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